molecular formula C12H12N4O3S B023491 Acetylsulfadiazine CAS No. 127-74-2

Acetylsulfadiazine

Cat. No. B023491
CAS RN: 127-74-2
M. Wt: 292.32 g/mol
InChI Key: NJIZUWGMNCUKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to Acetylsulfadiazine involves various chemical processes. For instance, the synthesis of 5-Aryl-1,3,4-oxadiazoles involves the reaction of hydrazides with isocyanates, followed by cyclization, to form compounds with moderate dual inhibition properties (Pflégr et al., 2022). Similarly, the synthesis of N-acetylsulfadiazine complexes has been characterized by PM3 semi-empirical quantum mechanical calculations, showing the stability and geometric parameters of these novel complexes (Adejoro et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to Acetylsulfadiazine can be complex. For example, the synthesis and characterization of 3-N-acetyl-2-aryl-5-phenyl-1,3,4-oxadiazoline involved confirming the structures through various methods like NMR and IR, indicating the detailed molecular structure of these compounds (Du Xiao-gang, 2005).

Chemical Reactions and Properties

Chemical reactions involving acetylsulfadiazine derivatives can be diverse. For instance, the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using specific reagents demonstrates the variety of functionalized compounds that can be obtained and the impact of different additives on the yield (Pouliot et al., 2012).

Physical Properties Analysis

The physical properties of Acetylsulfadiazine and related compounds are influenced by their molecular structure. The synthesis of spirocyclic Meisenheimer complexes, for instance, reveals the formation of anionic complexes with specific cycles, indicating the unique physical properties these compounds can exhibit (Knyazev et al., 2001).

Chemical Properties Analysis

Acetylsulfadiazine's chemical properties are reflected in its reactions and the resulting compounds. Research on the synthesis of various oxadiazine derivatives shows the diversity in chemical properties these compounds can have, based on their reaction mechanisms and the resulting product structures (Zadorozhnii et al., 2017).

Scientific Research Applications

Structural Characterization of Sulfadiazine Metabolites

  • Scientific Field : Mass Spectrometry
  • Summary of Application : Acetylsulfadiazine is a major metabolite of sulfadiazine, which was found in pig manure . This study aimed to structurally characterize these metabolites .
  • Methods of Application : The researchers used a combination of different MS techniques like parent and product ion scans, H/D exchange, accurate mass measurement, and MS/MS experiments with substructures .
  • Results : N4-acetylsulfadiazine and 4-hydroxysulfadiazine were identified as major metabolites .

Wound Antisepsis

  • Scientific Field : Dermatology, Pharmacology
  • Summary of Application : Acetylsulfadiazine is used in wound antisepsis .
  • Methods of Application : The application involves the use of wound dressings impregnated with 0.2% PHMB .
  • Results : Upon application of these dressings, epidermally applied Staphylococcus epidermidis were completely eliminated in 24 hours .

Pharmacokinetics in Aquatic Animals

  • Scientific Field : Aquatic Animal Pharmacology
  • Summary of Application : The plasma pharmacokinetics and tissue disposition of sulfadiazine and its main metabolite, N4-acetyl sulfadiazine, were compared in grass carp .
  • Methods of Application : The study involved a single oral administration of SDZ at 50 mg/kg in grass carp .
  • Results : The results of this study were not available in the source .

Comparative Pharmacokinetics in Grass Carp

  • Scientific Field : Aquatic Animal Pharmacology
  • Summary of Application : The plasma pharmacokinetics and tissue disposition of sulfadiazine (SDZ) and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were compared between 18 and 24 °C following a single oral administration of SDZ at 50 mg/kg in grass carp .
  • Methods of Application : The plasma and tissues were sampled from 0.167 h up to 96 h and analyzed by ultra-performance liquid chromatography with an ultraviolet detector .
  • Results : The pharmacokinetics of SDZ and ACT-SDZ in plasma and tissues were notably influenced by the increase of temperature .

Determination in Groundwater

  • Scientific Field : Environmental Chemistry
  • Summary of Application : An automated methodology based on a liquid chromatography-electrospray, tandem mass spectrometry method combined with online solid phase extraction (online SPE-LC-ESI-MS/MS) was used for the simultaneous analysis of 16 sulfonamides (SAs) and five of their acetylated metabolites in groundwater .
  • Methods of Application : The evaluation of the degree of SA pollution in groundwater was made through the analysis of a total of 39 samples taken in seven groundwater bodies of Catalonia (Spain) .
  • Results : The acetylated metabolites were ubiquitous in the different samples, with frequencies of detection up to 36% and maximum concentrations of 18 ng L −1 (N4-acetylsulfamerazine) .

Comparative Pharmacokinetics in Grass Carp

  • Scientific Field : Aquatic Animal Pharmacology
  • Summary of Application : The plasma pharmacokinetics and tissue disposition of sulfadiazine (SDZ) and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were compared between 18 and 24 °C following a single oral administration of SDZ at 50 mg/kg in grass carp (Ctenopharyngodon idella) .
  • Methods of Application : The plasma and tissues were sampled from 0.167 h up to 96 h and analyzed by ultra-performance liquid chromatography with an ultraviolet detector .
  • Results : The pharmacokinetics of SDZ and ACT-SDZ in plasma and tissues were notably influenced by the increase of temperature .

Determination in Groundwater

  • Scientific Field : Environmental Chemistry
  • Summary of Application : An automated methodology based on a liquid chromatography-electrospray, tandem mass spectrometry method combined with online solid phase extraction (online SPE-LC-ESI-MS/MS) was used for the simultaneous analysis of 16 sulfonamides (SAs) and five of their acetylated metabolites in groundwater .
  • Methods of Application : The evaluation of the degree of SA pollution in groundwater was made through the analysis of a total of 39 samples taken in seven groundwater bodies of Catalonia (Spain) .
  • Results : The acetylated metabolites were ubiquitous in the different samples, with frequencies of detection up to 36% and maximum concentrations of 18 ng L −1 (N4-acetylsulfamerazine) .

Safety And Hazards

Acetylsulfadiazine is harmful if swallowed . If ingested, it is recommended to call a poison center if you feel unwell .

Future Directions

The environmental behavior of sulfadiazine and its metabolites, including Acetylsulfadiazine, is a topic of ongoing research . The impact of temperature on the pharmacokinetics of sulfadiazine and its metabolites is also being studied . These studies will help in understanding the environmental fate of these compounds and their potential impacts on human and animal health.

properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZUWGMNCUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155362
Record name N(4)-Acetylsulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4)-Acetylsulfadiazine

CAS RN

127-74-2
Record name Acetylsulfadiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfadiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(pyrimidin-2-ylsulphamoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLSULFADIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylsulfadiazine
Reactant of Route 2
Reactant of Route 2
Acetylsulfadiazine
Reactant of Route 3
Reactant of Route 3
Acetylsulfadiazine
Reactant of Route 4
Reactant of Route 4
Acetylsulfadiazine
Reactant of Route 5
Reactant of Route 5
Acetylsulfadiazine
Reactant of Route 6
Reactant of Route 6
Acetylsulfadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.